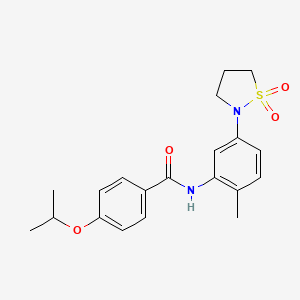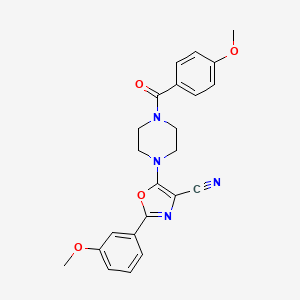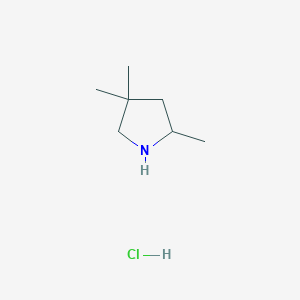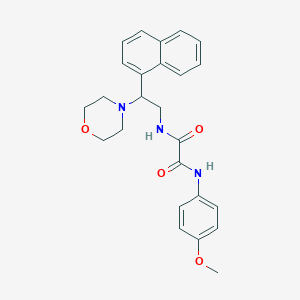
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MNOP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Fluorescence Spectral Studies
- Research has explored the interaction of compounds similar to N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide with Bovine Serum Albumin (BSA). These studies involve fluorescence spectral data to understand the binding and quenching mechanisms, which are crucial for understanding protein interactions with potential therapeutic agents (Ghosh, Rathi, & Arora, 2016).
Antioxidant and Anticancer Activity
- Novel derivatives of compounds with structural similarities have been synthesized and tested for their antioxidant and anticancer activities. This includes testing against human glioblastoma and breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Tumosienė et al., 2020).
Antibacterial Activity
- Certain derivatives have shown promising antibacterial activity. This includes studies on their molecular structure and efficacy against various bacterial strains, suggesting potential applications in developing new antibacterial agents (Zhi, 2010).
ERK2 Inhibition and Cytotoxicity
- Synthesis of novel compounds with a naphthyl component has been directed towards inhibiting ERK1/2, a crucial protein in cancer progression. These compounds have shown promising cytotoxic activities against a panel of tumor cell lines, indicating their potential as chemotherapeutic agents (Aly et al., 2018).
Neuropathic Pain Research
- Research on sigma 1 receptor antagonists, which include structurally related compounds, has shown efficacy in alleviating sensory signs of neuropathic pain in animal models. This suggests potential therapeutic applications in pain management (Paniagua et al., 2016).
Antiproliferative Activity in Cancer Cells
- Studies have been conducted on derivatives for their antiproliferative activity in glioma cells, indicating potential roles in cancer treatment and research into tumor therapies (Berardi et al., 2005).
Antimicrobial Agent Development
- Certain derivatives have been studied for their antimicrobial activity, including the ability to inhibit heat shock protein 90 (Hsp90) in bacteria, which is crucial for microbial survival and pathogenicity (Ranjith et al., 2014).
Topical Drug Delivery
- Research has been done on prodrugs of naproxen for topical drug delivery, indicating potential applications in improving drug delivery methods (Rautio et al., 2000).
Toxicity Assessment and Tumor Inhibition
- Computational and pharmacological evaluations of novel derivatives have been conducted for toxicity assessment, tumor inhibition, and anti-inflammatory actions, suggesting their potential use in drug development and therapeutic applications (Faheem, 2018).
DNA Binding Agents
- Synthesis of cyclopenta[a]naphthalene derivatives for potential use as DNA binding agents demonstrates the interest in these compounds for genetic research and therapeutic applications (Kundu, 1980).
Propiedades
IUPAC Name |
N'-(4-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4/c1-31-20-11-9-19(10-12-20)27-25(30)24(29)26-17-23(28-13-15-32-16-14-28)22-8-4-6-18-5-2-3-7-21(18)22/h2-12,23H,13-17H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTZCODSWDRQSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-methoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

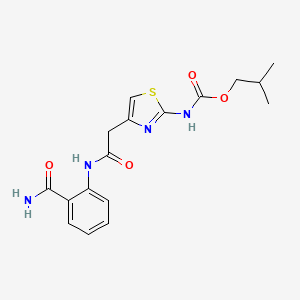
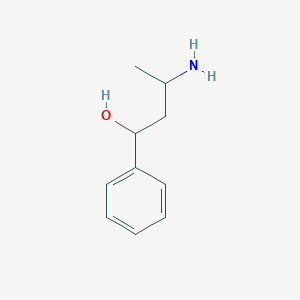
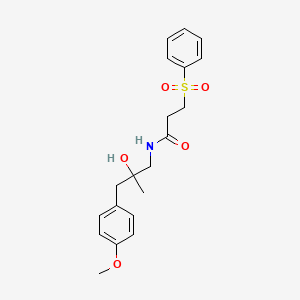
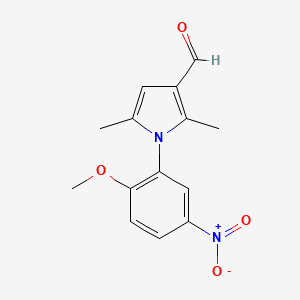

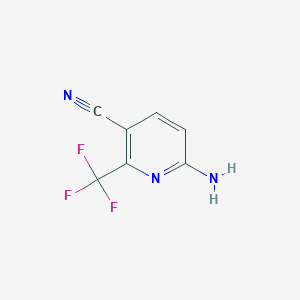
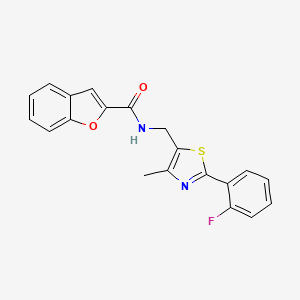
![N-[2-Methoxy-2-(2-methylphenyl)ethyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2838548.png)
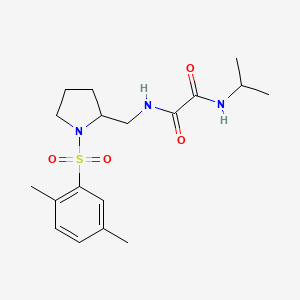
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
![(Z)-8-(4-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2838553.png)
